![molecular formula C15H15F3N2O2 B2966120 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide CAS No. 1396808-41-5](/img/structure/B2966120.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Scientific Research Applications
- F6210-0946 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific pathways involved in tumor growth and metastasis. Preclinical studies suggest that it may interfere with cell cycle progression, induce apoptosis, and suppress angiogenesis .
- In the field of holography, F6210-0946 plays a crucial role. Monochromatic holography principles rely on processes that allow the creation of holographic images. Understanding the compound’s interaction with light and its optical properties contributes to advancements in holographic imaging technology .
- Neuroprotective effects of F6210-0946 have been explored. It interacts with specific receptors in the central nervous system, potentially modulating neurotransmitter release and neuronal excitability. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- F6210-0946 exhibits anti-inflammatory activity by inhibiting specific enzymes involved in the inflammatory response. This property makes it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
- Some studies suggest that F6210-0946 may impact metabolic pathways related to lipid metabolism, glucose homeostasis, and adipose tissue function. Researchers explore its potential in managing obesity, insulin resistance, and related metabolic disorders .
- Due to its unique chemical structure, F6210-0946 can serve as a building block for designing drug delivery systems. Researchers investigate its use in targeted drug delivery, enhancing bioavailability, and minimizing side effects .
Anticancer Potential
Holography and Imaging
Neurological Disorders
Anti-Inflammatory Properties
Metabolic Syndrome and Obesity
Drug Delivery Systems
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)12-4-2-1-3-11(12)14(22)19-9-7-13(21)20(8-9)10-5-6-10/h1-4,9-10H,5-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKEFBOOLVSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.